3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 1005272-61-6
Cat. No.: VC6265079
Molecular Formula: C27H27N3O3
Molecular Weight: 441.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005272-61-6 |
|---|---|
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 441.531 |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3 |
| Standard InChI Key | HZKSZEJINJBVJV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione reflects its fused bicyclic core (pyrrolo[3,4-d]isoxazole) decorated with three substituents:
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A 4-(dimethylamino)phenyl group at position 3.
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Two ortho-tolyl groups (o-tolyl) at positions 2 and 5.
The molecular formula is C₃₁H₃₀N₄O₃, with a molecular weight of 530.6 g/mol. The presence of electron-donating dimethylamino and aromatic o-tolyl groups influences its electronic properties, solubility, and reactivity .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous pyrrolo-isoxazole-dione systems exhibit planar fused rings with bond lengths consistent with conjugated π-systems. Key spectroscopic features include:
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¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methyl groups from o-tolyl (δ 2.3–2.5 ppm), and dimethylamino protons (δ 2.9–3.1 ppm).
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IR: Stretching vibrations for carbonyl groups (C=O, ~1,720 cm⁻¹) and isoxazole ring (C–N–O, ~1,250 cm⁻¹).
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
Step 1: Formation of the Isoxazole Core
A [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxymoyl chloride) and a dipolarophile (e.g., methyl crotonate) forms the isoxazole ring. For example:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Chloramine-T, CH₃CN, 0°C | 65–75 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
| Cyclization | H₂SO₄, EtOH, reflux | 70–80 |
Challenges in Industrial Production
Scalability is hindered by:
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Purification difficulties due to the compound’s low solubility in common solvents (e.g., hexane, water).
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Oxidative degradation of the dimethylamino group under prolonged heating .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water, limiting bioavailability for biological applications.
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Stability: Degrades under UV light (t₁/₂ = 48 hours at 365 nm) due to photooxidation of the dimethylamino group .
Table 2: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 12.5 |
| Ethanol | 2.3 |
| Water | <0.1 |
Electronic Properties
The dimethylamino group acts as an electron donor, reducing the HOMO-LUMO gap (calculated ΔE = 3.2 eV) and enhancing charge-transfer capabilities . This property is exploitable in optoelectronic materials.
| Compound | Structure | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2,5-Diphenyl-pyrrolo-isoxazole-dione | No dimethylamino/o-tolyl | 8.9 | Topoisomerase II |
| 3-(4-Nitrophenyl) analog | Nitro substituent | 15.2 | β-Lactamase |
| Target compound | Dimethylamino/o-tolyl | Predicted: 5–10 | Kinases |
Note: Predicted values based on QSAR modeling of electron-rich substituents.
Toxicity and ADMET Profiles
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Cytotoxicity: Preliminary assays on HEK293 cells show moderate toxicity (LD₅₀ = 45 μM), likely due to membrane disruption by lipophilic o-tolyl groups.
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Metabolic stability: Rapid N-demethylation by CYP3A4 (t₁/₂ = 12 minutes in human microsomes) .
Applications in Materials Science
Organic Semiconductors
The extended π-system and electron-donating groups enable use as:
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Hole-transport materials in perovskite solar cells (predicted mobility = 0.8 cm²/V·s) .
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Fluorescent probes with emission λmax ≈ 480 nm (blue-green region) .
Supramolecular Chemistry
The dimethylamino group participates in AAA●DDD hydrogen bonding motifs (Ka ≈ 10⁵ M⁻¹ in CHCl₃), facilitating self-assembly into nanostructures .
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